N-{1-[4-(propan-2-yl)phenyl]ethyl}cyclopentanecarboxamide
Description
N-{1-[4-(propan-2-yl)phenyl]ethyl}cyclopentanecarboxamide is a synthetic organic compound with the molecular formula C17H25NO. It is characterized by the presence of a cyclopentanecarboxamide group attached to a phenyl ring, which is further substituted with an isopropyl group.
Properties
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-12(2)14-8-10-15(11-9-14)13(3)18-17(19)16-6-4-5-7-16/h8-13,16H,4-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLCGFJOMBLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(propan-2-yl)phenyl]ethyl}cyclopentanecarboxamide typically involves the following steps:
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Formation of the Phenyl Substituent: : The initial step involves the preparation of the phenyl ring substituted with an isopropyl group. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
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Attachment of the Cyclopentanecarboxamide Group: This can be done through a nucleophilic substitution reaction where the phenyl ring is reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(propan-2-yl)phenyl]ethyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones .
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Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the amide group to an amine .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
N-{1-[4-(propan-2-yl)phenyl]ethyl}cyclopentanecarboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .
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Materials Science: : The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials .
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Biological Research: : It can be used as a probe to study biological pathways and mechanisms, particularly those involving amide-containing compounds .
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Industrial Applications: : The compound may find use in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of N-{1-[4-(propan-2-yl)phenyl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-{1-[4-(propan-2-yl)phenyl]ethyl}aniline: Similar structure but with an aniline group instead of a cyclopentanecarboxamide group.
N-{1-[4-(propan-2-yl)phenyl]ethyl}-4-propylaniline: Similar structure with an additional propyl group on the aniline ring.
Uniqueness
N-{1-[4-(propan-2-yl)phenyl]ethyl}cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
